XYLOGLUCAN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

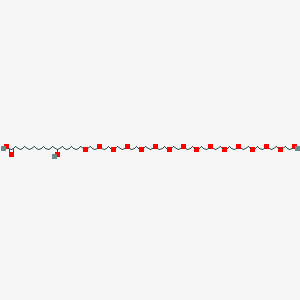

Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants . It has a backbone of β1→4-linked glucose residues, most of which are substituted with 1-6 linked xylose sidechains . The xylose residues are often capped with a galactose residue sometimes followed by a fucose residue . The specific structure of this compound differs between plant families .

Synthesis Analysis

This compound is synthesized in Golgi trans cisternae and in the trans Golgi network (TGN) and is transported to the cell membrane by vesicles, where it is expelled and adsorbs on nascent cellulosic microfibrils . A study on this compound endotransglucosylase/hydrolase (XTH) family in Salicaceae during grafting revealed that five XTH genes differentially expressed between self-grafted and reciprocal grafted combinations .

Molecular Structure Analysis

This compound has a cellulose-like backbone, which is about 0.15 to 1.5 μm long, consists of 300 to 3 000 β- (1→4)-linked D-glucopyranose residues . About 60–75% (or, in grasses, about 30–40%) of the glucose residues have side-chains attached to position 6 . This compound self-assembly is described as a multi-step and hierarchical process with different levels of organization .

Chemical Reactions Analysis

The chemical reactions and pathways involving this compound are complex. It is the substrate of this compound endotransglycosylase, which cuts and ligates xyloglucans, as a means of integrating new xyloglucans into the cell wall . It is also thought to be the substrate of alpha-expansin, which promotes cell wall enlargement .

Physical And Chemical Properties Analysis

This compound is a non-ionic, neutral, branched polysaccharide consisting of a cellulose-like backbone that carries xylose and galactosyl-xylose substituents . The configuration of this polysaccharide gives the product a “mucin-like” molecular structure, thus conferring optimal mucoadhesive properties .

Mécanisme D'action

Xyloglucan, a natural polysaccharide derived from tamarind seeds, possesses a “mucin-like” molecular structure that confers mucoadhesive properties, allowing this compound formulations to act as a barrier capable of reducing bacterial adherence and invasion and to preserve tight junctions and paracellular flux .

Safety and Hazards

According to the Safety Data Sheet of Xyloglucan from Megazyme, the product is non-reactive under normal conditions of use, storage, and transport . In case of accidental exposure, it is recommended to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, wash with plenty of water . If ingested, call a poison center or a doctor .

Propriétés

Numéro CAS |

37294-28-3 |

|---|---|

Poids moléculaire |

0 |

Synonymes |

Glucoxylan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl](/img/structure/B1165931.png)